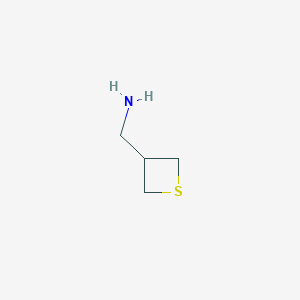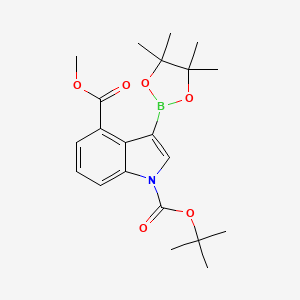
3-(Diethoxy(methyl)silyl)propyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethoxy(methyl)silyl)propyl acrylate is an organosilicon compound with the molecular formula C10H20O4Si. It is a colorless to light yellow liquid that is used in various industrial and scientific applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of adhesives, coatings, and sealants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxy(methyl)silyl)propyl acrylate typically involves the reaction of 3-chloropropyl acrylate with diethoxymethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethoxy(methyl)silyl)propyl acrylate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Polymerization: It can undergo free radical polymerization to form polymers with acrylate groups.
Condensation: The compound can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Condensation: Catalysts such as tin octoate or titanium alkoxides.
Major Products Formed
Hydrolysis: Silanol derivatives.
Polymerization: Polyacrylates with silane functionalities.
Condensation: Siloxane-linked polymers.
Aplicaciones Científicas De Investigación
3-(Diethoxy(methyl)silyl)propyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Employed in the modification of surfaces for cell culture and tissue engineering.
Medicine: Utilized in the development of drug delivery systems and biomedical coatings.
Industry: Applied in the production of adhesives, sealants, and coatings with enhanced adhesion and durability.
Mecanismo De Acción
The mechanism of action of 3-(Diethoxy(methyl)silyl)propyl acrylate involves the formation of covalent bonds with both organic and inorganic substrates. The acrylate group can undergo polymerization to form long polymer chains, while the silane group can react with hydroxyl groups on surfaces to form strong siloxane bonds. These interactions result in materials with improved mechanical properties, chemical resistance, and adhesion.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethoxy(methyl)silyl)propyl acrylate
- 3-(Trimethoxysilyl)propyl acrylate
- 3-(Methyldiethoxysilyl)propyl acrylate
Uniqueness
Compared to similar compounds, 3-(Diethoxy(methyl)silyl)propyl acrylate offers a unique combination of reactivity and stability. The presence of diethoxy groups provides a balance between hydrolytic stability and reactivity, making it suitable for a wide range of applications. Additionally, its ability to form strong bonds with both organic and inorganic materials sets it apart from other silane-based acrylates.
Propiedades
IUPAC Name |
3-[diethoxy(methyl)silyl]propyl prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4Si/c1-5-11(12)13-9-8-10-16(4,14-6-2)15-7-3/h5H,1,6-10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWIZRDPCQAYRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCOC(=O)C=C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(7-(6-Chloropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyriMidin-6-yl)-3-Methylisoxazole](/img/structure/B1148763.png)



![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B1148779.png)
